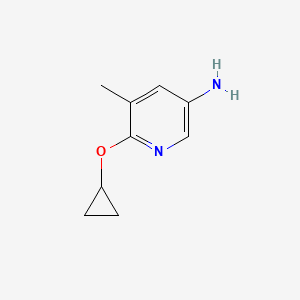

6-Cyclopropoxy-5-methylpyridin-3-amine

Description

6-Cyclopropoxy-5-methylpyridin-3-amine (CAS: 1251299-07-6) is a pyridine derivative featuring a cyclopropoxy substituent at position 6, a methyl group at position 5, and an amine group at position 2. This compound is of interest in medicinal chemistry and materials science due to the unique steric and electronic properties imparted by the cyclopropoxy group, which may enhance lipophilicity and metabolic stability compared to simpler alkoxy substituents .

Properties

CAS No. |

1394942-95-0 |

|---|---|

Molecular Formula |

C9H12N2O |

Molecular Weight |

164.20 g/mol |

IUPAC Name |

6-cyclopropyloxy-5-methylpyridin-3-amine |

InChI |

InChI=1S/C9H12N2O/c1-6-4-7(10)5-11-9(6)12-8-2-3-8/h4-5,8H,2-3,10H2,1H3 |

InChI Key |

GVBJWZPSTVQAHG-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=CN=C1OC2CC2)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Cyclopropoxy-5-methylpyridin-3-amine typically involves the Suzuki-Miyaura cross-coupling reaction. This reaction is a powerful method for forming carbon-carbon bonds and is widely used in organic synthesis. The process involves the coupling of 5-bromo-2-methylpyridin-3-amine with cyclopropylboronic acid in the presence of a palladium catalyst and a base such as potassium phosphate .

Industrial Production Methods: While specific industrial production methods for 6-Cyclopropoxy-5-methylpyridin-3-amine are not well-documented, the general approach would involve scaling up the Suzuki-Miyaura cross-coupling reaction. This would require optimization of reaction conditions to ensure high yield and purity, as well as the use of industrial-grade reagents and catalysts.

Chemical Reactions Analysis

Types of Reactions: 6-Cyclopropoxy-5-methylpyridin-3-amine can undergo various chemical reactions, including:

Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.

Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

Substitution: Common reagents include halogens and nucleophiles under appropriate conditions.

Major Products Formed: The products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxyl or carbonyl derivatives, while reduction may yield amine or alkane derivatives.

Scientific Research Applications

6-Cyclopropoxy-5-methylpyridin-3-amine has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: It may be used in the study of biological pathways and mechanisms.

Industry: It can be used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 6-Cyclopropoxy-5-methylpyridin-3-amine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Key Observations:

Substituent Effects: Cyclopropoxy vs. In contrast, methoxy-substituted analogs like 6-Methoxy-5-methylpyridin-3-amine are widely used in agrochemicals (e.g., acetamiprid). Electron-Withdrawing Groups: The chloro substituent in 4-Chloro-5-methoxypyridin-3-amine alters electronic properties, making it more reactive in nucleophilic substitutions.

Molecular Weight and Solubility :

- The cyclopropoxy derivative (164.21 g/mol) has a higher molecular weight than the methoxy analog (138.17 g/mol), which may reduce aqueous solubility but enhance lipid bilayer penetration.

- The trifluoromethyl variant (246.20 g/mol) exhibits even greater polarity and metabolic stability due to the CF₃ group.

Synthetic Accessibility: Methoxy-substituted pyridines are more synthetically accessible, as methoxylation is a standard reaction. Cyclopropoxy introduction requires specialized reagents (e.g., cyclopropanol derivatives), increasing synthesis complexity.

Research and Application Insights

Pharmacological Potential

- 6-Methoxy-5-methylpyridin-3-amine: Demonstrated utility as a precursor for neonicotinoid insecticides (e.g., acetamiprid), highlighting its role in agrochemical innovation.

Biological Activity

6-Cyclopropoxy-5-methylpyridin-3-amine is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in the context of neurodegenerative diseases and antimicrobial properties. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in various assays, and comparisons with related compounds.

- Molecular Formula : C10H12N2

- Molecular Weight : 160.22 g/mol

- IUPAC Name : 6-Cyclopropoxy-5-methylpyridin-3-amine

- CAS Number : 1394942-95-0

Biological Activity Overview

Research indicates that 6-Cyclopropoxy-5-methylpyridin-3-amine exhibits various biological activities, including:

- Neuroprotective Effects :

- Antimicrobial Properties :

The biological activity of 6-Cyclopropoxy-5-methylpyridin-3-amine is primarily attributed to its interaction with specific molecular targets:

- BACE1 Inhibition : The compound binds to the active site of BACE1, inhibiting its activity and consequently reducing the production of amyloid-beta peptides. This was evidenced by IC50 values indicating effective inhibition at low concentrations .

- Antimicrobial Mechanism : While specific pathways are still under investigation, the presence of the cyclopropoxy group is believed to enhance membrane permeability, allowing for greater interaction with bacterial targets .

Table 1: Summary of Biological Activity

| Activity Type | Assay Type | IC50 Value (µM) | Reference |

|---|---|---|---|

| BACE1 Inhibition | Enzymatic Assay | 0.157 | |

| Antimicrobial Activity | E. coli (MIC) | 0.0195 | |

| S. aureus (MIC) | 0.0048 | ||

| C. albicans (MIC) | 0.0048 |

Case Study 1: Neuroprotective Efficacy

In a study involving wild-type mice, 6-Cyclopropoxy-5-methylpyridin-3-amine was administered at doses of 10 mg/kg and 100 mg/kg subcutaneously. Results indicated a significant reduction in brain amyloid-beta levels at the higher dose over a period extending to 20 hours post-administration, showcasing its potential as a therapeutic agent for Alzheimer's disease .

Case Study 2: Antibacterial Assessment

A series of in vitro tests were conducted to evaluate the antibacterial efficacy of various derivatives including 6-Cyclopropoxy-5-methylpyridin-3-amine against Gram-positive and Gram-negative bacteria. The compound exhibited potent activity against E. coli and S. aureus, with MIC values significantly lower than those observed for standard antibiotics, indicating its potential as a novel antimicrobial agent .

Table 2: Comparison with Related Compounds

| Compound Name | BACE1 IC50 (µM) | Antimicrobial MIC (E. coli) |

|---|---|---|

| 6-Cyclopropoxy-5-methylpyridin-3-amine | 0.157 | 0.0195 |

| Compound A | 0.200 | 0.025 |

| Compound B | 0.300 | No significant activity |

The comparative analysis highlights that 6-Cyclopropoxy-5-methylpyridin-3-amine exhibits superior BACE1 inhibition and antimicrobial activity compared to other tested compounds.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.